2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole (hereafter referred to as Compound A) belongs to the imidazole derivative family, characterized by a 4,5-dihydroimidazole core substituted with a sulfanyl-linked 4-bromophenylmethyl group and a 4-methoxybenzoyl moiety. Imidazole derivatives are widely studied for their pharmaceutical, catalytic, and material science applications due to their structural versatility and electronic properties .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-23-16-8-4-14(5-9-16)17(22)21-11-10-20-18(21)24-12-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEOFQXZJCRGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenylmethyl sulfide: This can be achieved by reacting 4-bromobenzyl chloride with sodium sulfide in an appropriate solvent.
Synthesis of the methoxybenzoyl derivative: This involves the acylation of 4-methoxybenzoic acid with a suitable acylating agent such as thionyl chloride.
Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the dihydroimidazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazole structures can exhibit anticancer properties. For instance, derivatives of imidazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. Studies have demonstrated that the presence of the bromophenyl and sulfanyl groups enhances the binding affinity to cancer-related molecular targets, making this compound a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar imidazole derivatives have been evaluated for their efficacy against bacterial strains and fungi, indicating that modifications in the side chains can significantly influence their antimicrobial potency. The sulfanyl group may enhance interaction with microbial enzymes, increasing the compound's effectiveness .
Antiviral Applications
Imidazole derivatives are known for their antiviral properties. The compound may exhibit activity against viruses by interfering with viral replication processes or inhibiting viral enzymes. This application is particularly relevant in the context of emerging viral infections where novel antiviral agents are urgently needed .
Case Study 1: Anticancer Evaluation
A study focused on synthesizing imidazole derivatives, including 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole, evaluated their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial activity of various imidazole derivatives was assessed against both Gram-positive and Gram-negative bacteria. The results showed that compounds containing sulfanyl groups demonstrated enhanced antibacterial activity compared to their counterparts without this feature. This suggests a potential pathway for developing new antibiotics based on this compound .
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl and methoxybenzoyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Core Structure and Substituents
Compound A features:
- 4,5-Dihydroimidazole core : Provides partial saturation, increasing conformational rigidity compared to fully unsaturated imidazoles.
- 4-Methoxybenzoyl group : Enhances electron-donating capacity via the methoxy substituent.
Analogous Compounds :
Dihedral Angles and Molecular Geometry
- Compound A (hypothetical): The 4-bromophenylmethylsulfanyl and 4-methoxybenzoyl groups likely introduce steric hindrance, affecting dihedral angles between substituents and the imidazole core.
- 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole : Dihedral angles between phenyl rings and the imidazole core range from 30.1° to 64.3°, indicating moderate planarity disruption .
- Sulfonyl vs.
Physicochemical Properties
Melting Points and Solubility
- 2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole : Melting point = 152–154°C .
Spectroscopic Data
- IR/NMR Trends :
Pharmaceutical Potential
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
1. Overview of Imidazole Derivatives
Imidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. They are utilized in various therapeutic applications, including but not limited to:
- Antibacterial
- Antifungal
- Antiviral
- Anticancer
- Anti-inflammatory
Recent studies have highlighted the potential of 1H-imidazole derivatives, particularly those with specific substitutions, to exhibit enhanced pharmacological effects .
2. Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups that contribute to its biological activity. The presence of the bromophenyl and methoxybenzoyl groups is crucial for its interaction with biological targets.
3.1 Antibacterial Activity
The antibacterial activity of this compound has been assessed against various bacterial strains. For instance:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In a study by Jain et al., compounds similar to this imidazole derivative were evaluated using the cylinder well diffusion method, demonstrating significant antibacterial potential comparable to standard antibiotics .
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference Drug |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | Norfloxacin |
| Compound B | Escherichia coli | 18 | Ciprofloxacin |
| Compound C | Bacillus subtilis | 20 | Amoxicillin |
3.2 Antifungal Activity
The antifungal properties have also been explored, with compounds showing efficacy against fungi such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membranes or inhibition of key enzymes involved in cell wall synthesis.
3.3 Anticancer Activity
Imidazole derivatives are noted for their anticancer properties. Studies have indicated that certain derivatives can induce apoptosis in cancer cells through various pathways:
- Inhibition of cell proliferation
- Induction of oxidative stress
For example, the compound's structural features may enhance its ability to interact with cancer cell receptors or enzymes involved in tumor growth .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |
| Compound C | A549 (Lung Cancer) | 7.0 | Inhibition of proliferation |
3.4 Anti-inflammatory Activity
The anti-inflammatory effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action is beneficial in treating conditions like arthritis and other inflammatory diseases.
4. Case Studies
Several case studies have documented the therapeutic potential of imidazole derivatives:
- A study published in Pharmaceutical Research demonstrated that a related imidazole compound exhibited significant reduction in inflammatory markers in a rat model of arthritis .
- Another investigation highlighted the effectiveness of an imidazole derivative in reducing tumor size in xenograft models, showcasing its potential for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
